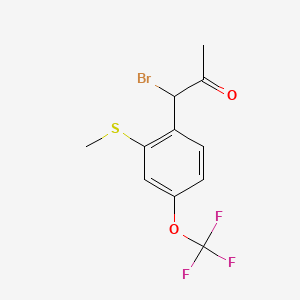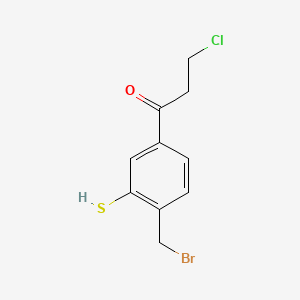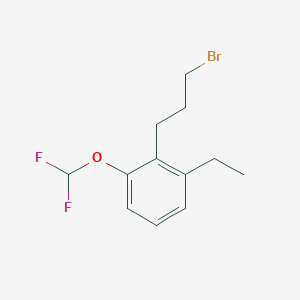
1-(3-Bromopropyl)-2-(difluoromethoxy)-6-ethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromopropyl)-2-(difluoromethoxy)-6-ethylbenzene is an organic compound with the molecular formula C12H15BrF2O It is a derivative of benzene, characterized by the presence of a bromopropyl group, a difluoromethoxy group, and an ethyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-2-(difluoromethoxy)-6-ethylbenzene typically involves the bromination of a suitable precursor, followed by the introduction of the difluoromethoxy and ethyl groups. One common method involves the reaction of 1-(3-bromopropyl)benzene with difluoromethoxy reagents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper compounds to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, followed by purification steps to isolate the desired product. Techniques such as distillation, crystallization, and chromatography are commonly employed to achieve high purity levels. The choice of reagents and reaction conditions is optimized to ensure cost-effectiveness and scalability.
化学反応の分析
Types of Reactions
1-(3-Bromopropyl)-2-(difluoromethoxy)-6-ethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding alcohols or ketones. Reduction reactions can convert it into alkanes or other reduced forms.
Coupling Reactions: The presence of the bromine atom allows for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: Catalysts like palladium on carbon (Pd/C) or copper iodide (CuI) are used.
Major Products Formed
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alkanes or other reduced derivatives.
Coupling: Formation of biaryl compounds or other coupled products.
科学的研究の応用
1-(3-Bromopropyl)-2-(difluoromethoxy)-6-ethylbenzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of 1-(3-Bromopropyl)-2-(difluoromethoxy)-6-ethylbenzene depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. The difluoromethoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
類似化合物との比較
1-(3-Bromopropyl)-2-(difluoromethoxy)-6-ethylbenzene can be compared with other similar compounds, such as:
1-(3-Bromopropyl)-3-(difluoromethoxy)-5-ethylbenzene: Similar structure but with different substitution patterns on the benzene ring.
1-(3-Bromopropyl)-4-(difluoromethoxy)-3-(trifluoromethylthio)benzene: Contains a trifluoromethylthio group, which can alter its reactivity and applications.
1-(3-Bromopropyl)-3-(difluoromethoxy)-4-fluorobenzene:
特性
分子式 |
C12H15BrF2O |
|---|---|
分子量 |
293.15 g/mol |
IUPAC名 |
2-(3-bromopropyl)-1-(difluoromethoxy)-3-ethylbenzene |
InChI |
InChI=1S/C12H15BrF2O/c1-2-9-5-3-7-11(16-12(14)15)10(9)6-4-8-13/h3,5,7,12H,2,4,6,8H2,1H3 |
InChIキー |
QCYGUSFRNYFQLG-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=CC=C1)OC(F)F)CCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


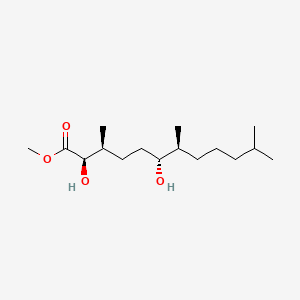

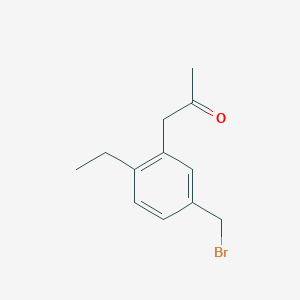
![2-[4-[N-Butyl-N-(2-cyanoethyl)amino]phenylazo]-5-(4-nitrophenylazo)-3-thiophenecarbonitrile](/img/structure/B14055251.png)
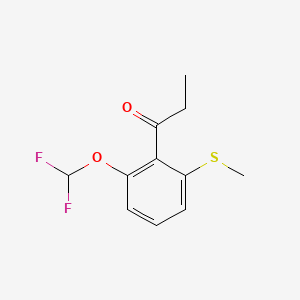
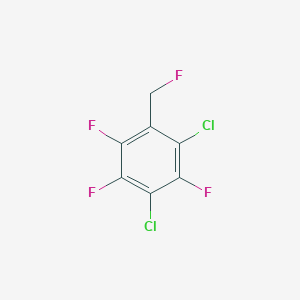
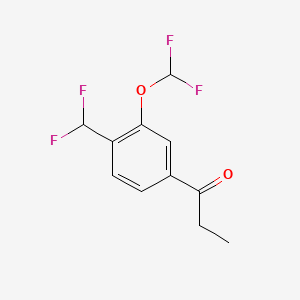


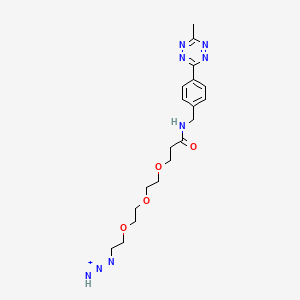
![2-Bromo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid methyl ester](/img/structure/B14055297.png)

